((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid
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Overview
Description
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid is a chemical compound with the molecular formula C6H20N2O12P4. It is known for its strong chelating properties and is used in various industrial and scientific applications. The compound is a white crystalline solid and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods to synthesize ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid:
Formaldehyde and Ethylenediamine Route: This method involves the nucleophilic addition of formaldehyde to ethylenediamine, forming hydroxymethylamine. This intermediate is then esterified with the hydrolysis product of phosphorus trichloride (PCl3).
Ethylenediamine and Phosphorus Trichloride Route: Ethylenediamine is reacted with phosphorus trichloride under controlled temperature conditions (40-60°C), followed by the addition of formaldehyde solution.
Industrial Production Methods
The industrial production of this compound typically follows the second synthetic route due to its higher yield and purity. The process involves:
- Dissolving ethylenediamine in water.
- Adding phosphorus trichloride under cooling.
- Gradually adding formaldehyde solution while maintaining the temperature.
- Heating the mixture to complete the reaction.
- Neutralizing the reaction mixture with sodium phosphate to adjust the pH .
Chemical Reactions Analysis
Types of Reactions
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, making it an effective chelating agent.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as Cu²⁺, Fe³⁺, and Ca²⁺ in aqueous solutions.
Hydrolysis: Conducted in the presence of strong acids or bases at elevated temperatures.
Major Products
Chelation: Metal-phosphonate complexes.
Hydrolysis: Phosphonic acid derivatives and amines.
Scientific Research Applications
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging and treatment.
Mechanism of Action
The mechanism of action of ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid involves its ability to chelate metal ions. The compound binds to metal ions through its phosphonic acid groups, forming stable complexes. This chelation process can inhibit the formation of metal ion precipitates and prevent scale formation in industrial systems .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar applications but lower chelation strength compared to ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with higher chelation strength than EDTA but still lower than this compound.
Uniqueness
This compound is unique due to its exceptionally high chelation strength, making it more effective in applications requiring strong metal ion binding .
Properties
CAS No. |
28698-30-8 |
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Molecular Formula |
C10H26N2O12P4 |
Molecular Weight |
490.21 g/mol |
IUPAC Name |
[[2-[bis(phosphonomethyl)amino]cyclohexyl]-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H26N2O12P4/c13-25(14,15)5-11(6-26(16,17)18)9-3-1-2-4-10(9)12(7-27(19,20)21)8-28(22,23)24/h9-10H,1-8H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) |
InChI Key |
ULGNICUDPHHGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
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